molecular formula C5H12ClNO B1359736 3-Ethylazetidin-3-ol hydrochloride CAS No. 935668-00-1

3-Ethylazetidin-3-ol hydrochloride

Cat. No.: B1359736
CAS No.: 935668-00-1
M. Wt: 137.61 g/mol
InChI Key: PIMOMOKLCCGODE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

3-Ethylazetidin-3-ol hydrochloride is a nitrogen-containing heterocyclic compound belonging to the azetidine family. Its systematic IUPAC name, This compound , reflects its structural features: a four-membered azetidine ring substituted with an ethyl group and a hydroxyl group at the 3-position, combined with a hydrochloride counterion. The compound is also known by synonyms such as 3-Ethyl-3-hydroxyazetidine hydrochloride and 3-Azetidinol, 3-ethyl-, hydrochloride .

Molecular Properties

Property Value
Molecular Formula C₅H₁₂ClNO
Molecular Weight 137.61 g/mol
CAS Registry Number 935668-00-1
SMILES Notation CCC1(CNC1)O.Cl
InChI Key PIMOMOKLCCGODE-UHFFFAOYSA-N
Topological Polar Surface Area 32.3 Ų

The hydrochloride salt enhances its stability and solubility in polar solvents, making it suitable for synthetic applications.

Historical Context in Heterocyclic Chemistry

Azetidines, four-membered saturated heterocycles, have historically been understudied due to challenges in synthesis and ring strain. Early research focused on simpler azetidines, such as unsubstituted azetidine (CAS 503-29-7), which exhibits high reactivity due to its strained structure. The introduction of substituents like ethyl and hydroxyl groups marked a shift toward functionalized azetidines with tailored properties.

This compound emerged as a subject of interest in the 2010s, coinciding with advances in ring-closing methodologies and catalytic processes. Its synthesis often involves cyclization of ethylamine derivatives or functionalization of preformed azetidine rings. The compound’s development reflects broader trends in heterocyclic chemistry, where researchers prioritize structurally diverse scaffolds for drug discovery and materials science.

Significance in Azetidine Chemical Research

This compound is notable for its dual functionalization at the 3-position:

  • Ethyl Group : Introduces steric bulk and hydrophobicity, influencing molecular interactions.
  • Hydroxyl Group : Provides a site for hydrogen bonding and further chemical modifications (e.g., etherification or esterification).

These features make it a versatile intermediate in organic synthesis. For example:

  • Chiral Building Block : The stereogenic 3-position enables asymmetric synthesis of pharmaceuticals.
  • Precursor to Biologically Active Molecules : Azetidines are explored for anticancer, antimicrobial, and central nervous system applications.

Compared to analogs like 3-methylazetidin-3-ol hydrochloride (CAS 124668-46-8) or 3-(trifluoromethyl)azetidin-3-ol hydrochloride (CAS 848192-96-1), the ethyl substituent in this compound balances reactivity and stability, offering unique synthetic opportunities.

Structural Characteristics and Molecular Properties

The azetidine ring in this compound exhibits significant ring strain (≈25 kcal/mol), which drives its reactivity. Key structural features include:

  • Tetrahedral Geometry : The 3-position carbon binds to ethyl, hydroxyl, and two ring atoms, creating a chiral center.
  • Hydrogen-Bonding Capacity : The hydroxyl group and protonated nitrogen facilitate interactions with solvents or biological targets.

Comparative Analysis of Azetidine Derivatives

Compound Substituent Molecular Weight (g/mol) Key Applications
This compound -C₂H₅, -OH 137.61 Asymmetric synthesis
3-Methylazetidin-3-ol hydrochloride -CH₃, -OH 123.58 Polymer chemistry
3-(Trifluoromethyl)azetidin-3-ol hydrochloride -CF₃, -OH 179.56 Fluorinated drug design

The hydrochloride salt form stabilizes the compound against decomposition, a critical factor in storage and handling. Computational studies highlight its moderate polarity and potential for penetrating lipid membranes, relevant to drug delivery applications.

Properties

IUPAC Name

3-ethylazetidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c1-2-5(7)3-6-4-5;/h6-7H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIMOMOKLCCGODE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CNC1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00634425
Record name 3-Ethylazetidin-3-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00634425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

935668-00-1
Record name 3-Ethylazetidin-3-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00634425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Method Using Benzylamine and Epoxy Chloropropane (Ring Opening and Cyclization)

This method involves a three-step process:

Step 1: Formation of Intermediate by Ring Opening

  • Benzylamine is dissolved in water (15 times its mass), cooled to 0-5 °C.
  • Epoxy chloropropane (1.3 equivalents) is added slowly while maintaining temperature.
  • Reaction proceeds for 12 hours, followed by filtration and washing with water and an organic solvent mixture (ethyl acetate: petroleum ether = 1:20).
  • The intermediate product is obtained with >96% purity and ~89% yield.

Step 2: Cyclization to 1-Benzyl-3-hydroxyazetidine

  • The intermediate is dissolved in acetonitrile (15 times mass), sodium carbonate (1.5 equivalents) is added.
  • The mixture is heated under reflux for 12 hours.
  • After cooling, filtration, washing, and solvent evaporation, petroleum ether is added to precipitate the product.
  • The product is obtained with >95% purity and ~86% yield.

Step 3: Hydrogenation and Hydrochloride Formation

  • The cyclized product is dissolved in methanol (5 times mass).
  • 4 M HCl solution (1 equivalent) and palladium on carbon catalyst are added.
  • Hydrogenation is carried out for 8 hours.
  • Filtration removes catalyst, and the filtrate is concentrated.
  • Ethyl acetate is added to precipitate the final product, 3-hydroxy-azetidine hydrochloride, with >98% purity and ~90% yield.

Summary Table for Benzylamine Route

Step Reagents & Conditions Yield (%) Purity (%) Notes
1 Benzylamine + Epoxy chloropropane, 0-5 °C, 12 h 89 >96 Intermediate formation
2 Intermediate + Na2CO3, reflux in acetonitrile, 12 h 86 >95 Cyclization to 1-benzyl-3-hydroxyazetidine
3 Hydrogenation with Pd/C, 4 M HCl, methanol, 8 h 90 >98 Final product precipitation

This method is industrially advantageous due to short reaction times (~2 days total), low energy consumption, and use of relatively inexpensive raw materials (benzylamine vs. benzhydrylamine).

Method Using tert-Butylamine and Epoxy Chloropropane (Cyclization, Acetylation, Deacetylation)

This alternative synthetic route involves:

Step 1: Cyclization

  • tert-Butylamine and epoxy chloropropane in isopropanol (molar ratio 1.1-1.5:1) react at room temperature for 24-48 hours under nitrogen.
  • Sodium bicarbonate (3-5 equivalents relative to epichlorohydrin) is added.
  • Reflux for 3-6 hours.
  • After cooling and filtration, solvent removal yields N-tert-butyl-3-hydroxyazetidine with ~70% yield and 99% purity.

Step 2: Acetylation

  • N-tert-butyl-3-hydroxyazetidine is reacted with acetic anhydride (5 times volume) and zinc chloride or zinc bromide catalyst at 120-140 °C for 3-10 hours under nitrogen.
  • After reaction, solvent removal and extraction with ethyl acetate and chloroform are performed.
  • The intermediate N-acetyl-3-acetoxy azetidine is obtained as a white solid.

Step 3: Deacetylation and Hydrochloride Formation

  • The intermediate is refluxed in 1-30% hydrochloric acid aqueous solution for 4-10 hours.
  • Solvent removal followed by dissolution in methanol and ethyl acetate, cooling to recrystallize the product.
  • Final product 3-hydroxyazetidine hydrochloride is obtained with ~53% overall yield from step 1 and high purity.

Summary Table for tert-Butylamine Route

Step Reagents & Conditions Yield (%) Purity (%) Notes
1 tert-Butylamine + Epoxy chloropropane, isopropanol, RT, 24-48 h; NaHCO3 reflux 3-6 h 70 99 Cyclization
2 Acetic anhydride, ZnCl2 or ZnBr2 catalyst, 120-140 °C, 3-10 h - - Acetylation
3 Reflux in HCl (1-30%), 4-10 h; recrystallization 53 (overall) High Deacetylation and purification

This method addresses issues of raw material cost and purification difficulties but has a longer reaction time and lower overall yield (~30% total yield reported).

Feature Benzylamine Route tert-Butylamine Route
Raw Materials Benzylamine, epoxy chloropropane tert-Butylamine, epoxy chloropropane
Reaction Time ~2 days total 3-4 days total
Yield ~90% final step, overall high ~53% overall yield
Purity >98% final product High purity but lower yield
Energy Consumption Low (reflux and mild conditions) Moderate (high temp acetylation step)
Industrial Suitability High (short cycle, inexpensive reagents) Moderate (more steps, longer time)
Complexity 3 steps, straightforward 3 steps, includes acetylation/deacetylation
  • The benzylamine method benefits from replacing expensive benzhydrylamine with benzylamine, reducing cost and simplifying purification by avoiding difficult removal of benzhydryl groups.
  • High purity and yield at each step are confirmed by HPLC analysis.
  • The tert-butylamine method introduces acetylation to protect hydroxyl groups, which aids purification but adds complexity and reduces overall yield.
  • Both methods use epichlorohydrin (epoxy chloropropane) as the key starting material for ring formation.
  • Catalysts such as palladium on carbon (benzylamine route) and zinc halides (tert-butylamine route) are critical for hydrogenation and acetylation steps, respectively.
  • Reaction monitoring by HPLC and GC ensures completion and quality control.

The preparation of 3-Ethylazetidin-3-ol hydrochloride (closely related to 3-hydroxy-azetidine hydrochloride) is efficiently achieved via the benzylamine-epoxy chloropropane route, offering advantages in reaction time, yield, and purity. The alternative tert-butylamine-based method provides a novel pathway with different intermediate protection strategies but at the cost of lower yield and longer process time. Selection of method depends on scale, cost considerations, and purity requirements.

This detailed analysis is based on comprehensive patent literature and experimental data, providing a professional and authoritative overview of the preparation methods for this compound.

Chemical Reactions Analysis

Types of Reactions: 3-Ethylazetidin-3-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The azetidine ring can undergo substitution reactions, where different functional groups replace the existing ones.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry

3-Ethylazetidin-3-ol hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structure allows it to participate in reactions that yield biologically active derivatives, especially in the development of new drugs.

Case Study: Synthesis of Drug Intermediates

A recent study highlighted the synthesis of azetidine and oxetane amino acid derivatives, which included this compound as a key starting material. The synthesis involved a straightforward route that successfully produced compounds with potential therapeutic applications, demonstrating the compound's utility in creating novel pharmaceutical agents .

Biological Evaluations

The compound has been subjected to various biological evaluations to determine its efficacy and safety profile. Studies have shown that derivatives of azetidine compounds exhibit a range of biological activities, including anti-inflammatory and analgesic properties.

In a comprehensive evaluation, substituted benzimidazole derivatives were synthesized using this compound as a precursor. These derivatives underwent in vitro and in vivo testing, revealing significant anti-inflammatory effects and potential as analgesics. The results indicated that certain derivatives exhibited comparable efficacy to established analgesics like morphine .

Synthetic Methodologies

The compound can be synthesized via several methods, which are essential for its application in research and industry. A notable synthetic route involves using tert-butylamine and epichlorohydrin under controlled conditions to yield high-purity this compound.

Mechanism of Action

The mechanism of action of 3-ethylazetidin-3-ol hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations:

  • Methoxy Group (3-Methoxyazetidine HCl): Enhances polarity and electronic effects, likely influencing binding affinity in drug-receptor interactions . Hydroxymethyl Group: Introduced in (3-Methylazetidin-3-yl)methanol HCl, this group may improve aqueous solubility while retaining ring strain typical of azetidines .

Research Implications and Gaps

  • Pharmacological Potential: Azetidine derivatives are explored for CNS drug development due to their BBB permeability (e.g., Azetidin-3-ol HCl shows moderate BBB penetration ). Methyl and methoxy analogs may optimize pharmacokinetic profiles.
  • Data Limitations : The absence of explicit data on 3-Ethylazetidin-3-ol hydrochloride highlights a research gap. Ethyl substituents could further modulate lipophilicity and metabolic stability compared to methyl analogs.

Biological Activity

3-Ethylazetidin-3-ol hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

Molecular Structure : The compound has the molecular formula C4H10ClNOC_4H_{10}ClNO and features an azetidine ring with an ethyl group and a hydroxyl group, contributing to its unique reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and interact with various biomolecules. This interaction can influence enzyme activity, receptor binding, and cellular signaling pathways, which are critical for its therapeutic potential.

2. Biochemical Interactions

Research indicates that the compound may exhibit various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound could possess antimicrobial properties, making it a candidate for further exploration in treating infections.
  • Enzyme Modulation : Its structural features allow it to interact with enzymes, potentially modulating their activity and influencing metabolic pathways.

Case Studies and Experimental Data

Several studies have investigated the biological effects of this compound. Here are some key findings:

StudyFocusFindings
Antimicrobial PropertiesDemonstrated potential against various bacterial strains, suggesting a broad-spectrum antimicrobial effect.
Enzyme InteractionShowed inhibition of specific enzymes involved in metabolic pathways, indicating its role as a potential therapeutic agent.
Cellular EffectsIndicated changes in cell signaling pathways upon treatment with the compound, leading to altered gene expression patterns.

Applications in Drug Development

The unique properties of this compound position it as a valuable precursor in drug synthesis. Its ability to interact with biological molecules suggests potential applications in developing new pharmaceuticals targeting specific diseases.

Potential Therapeutic Areas

  • Infectious Diseases : Due to its antimicrobial properties.
  • Metabolic Disorders : Through modulation of metabolic enzymes.
  • Cancer Research : Investigating its effects on cell proliferation and apoptosis.

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing 3-Ethylazetidin-3-ol hydrochloride with high purity?

  • Methodological Answer : Synthesis typically involves cyclization reactions of precursor amines under acidic conditions. For example, tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate (CAS: 1334414-00-4) can serve as a structural analog for reaction optimization . Purification via HPLC (high-performance liquid chromatography) is critical, as demonstrated for similar azetidine derivatives (e.g., n-(3-(azetidin-3-yl)phenyl)methanesulfonamide hydrochloride, purity: 98.34% via HPLC) . Post-synthesis, validate purity using spectroscopic methods (NMR, FT-IR) and compare against reference standards.

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Employ a combination of spectroscopic techniques:

  • NMR : Analyze 1^1H and 13^{13}C spectra to confirm the azetidine ring structure and ethyl/hydroxyl substituents.
  • Mass Spectrometry (MS) : Verify molecular weight (C5_5H12_{12}ClNO, MW: 153.6 g/mol) using high-resolution MS .
  • X-ray Crystallography : Resolve stereochemistry if chiral centers are present, as seen in analogs like (3R,4S)-4-aminooxan-3-ol hydrochloride .
    • Include controls such as commercially available azetidine derivatives (e.g., 3-Methylazetidine hydrochloride, CAS: 935669-28-6) for comparative analysis .

Q. What safety precautions are essential during handling and storage?

  • Methodological Answer : Follow GHS guidelines for skin/eye protection (Category 2/2A hazards) :

  • Use PPE (gloves, goggles) and work in a fume hood.
  • Store in airtight containers at recommended temperatures (e.g., -20°C for hygroscopic analogs like ethyl azetidine-3-carboxylate hydrochloride) .
  • Emergency protocols: Immediate rinsing with water for skin/eye contact and medical consultation for inhalation exposure .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound derivatives?

  • Methodological Answer : Use factorial experimental design to test variables:

  • Temperature : Evaluate effects on cyclization efficiency (e.g., 25°C vs. 60°C).
  • Catalysts : Screen Lewis acids (e.g., ZnCl2_2) or organocatalysts for stereoselective synthesis .
  • Solvent Systems : Compare polar aprotic solvents (DMF, DMSO) vs. chlorinated solvents (DCM) on reaction kinetics .
    • Quantify yields via LC-MS and validate reproducibility across ≥3 independent trials .

Q. What analytical strategies resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Address discrepancies through:

  • Dose-Response Curves : Test across multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects.
  • Matrix Effects : Use spiked samples in biological matrices (e.g., plasma) to assess interference, as shown in pyridoxine hydrochloride assays .
  • Statistical Validation : Apply ANOVA or t-tests to compare datasets, ensuring p-values <0.05 for significance .
    • Cross-reference with structurally similar compounds (e.g., 3-Methylazetidin-3-ol hydrochloride, CAS: 124668-46-8) to isolate structure-activity relationships (SAR) .

Q. How do pH and temperature affect the stability of this compound in aqueous solutions?

  • Methodological Answer : Design accelerated stability studies:

  • pH Variability : Test buffers (pH 3–9) at 25°C and 40°C, sampling at 0, 7, 14, and 30 days.
  • Analytical Monitoring : Use HPLC to track degradation products (e.g., hydrolysis of the azetidine ring) .
  • Kinetic Modeling : Calculate degradation rate constants (k) and shelf-life predictions using Arrhenius equations .
    • Compare results to stability profiles of related compounds, such as pyridoxine hydrochloride in vitamin formulations .

Q. What computational methods support the prediction of this compound’s pharmacological properties?

  • Methodological Answer : Utilize in silico tools:

  • Molecular Docking : Screen against target proteins (e.g., neurotransmitter receptors) using AutoDock Vina.
  • ADMET Prediction : Employ platforms like SwissADME to estimate bioavailability, blood-brain barrier penetration, and toxicity .
  • QSAR Modeling : Corrogate electronic (HOMO-LUMO) and steric parameters with bioactivity data from analogs (e.g., azetidine carboxylates) .
    • Validate predictions with in vitro assays (e.g., enzyme inhibition IC50_{50} measurements) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.